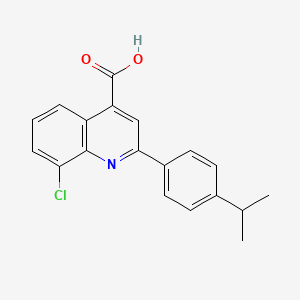

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

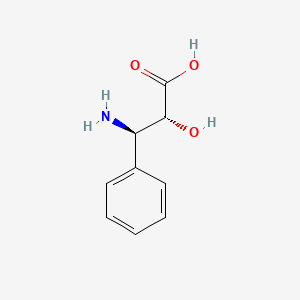

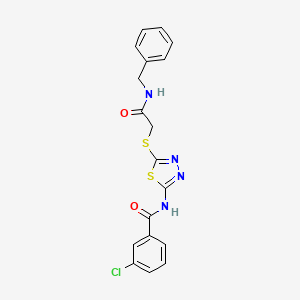

“8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H16ClNO2 and a molecular weight of 325.8 .

Synthesis Analysis

The synthesis of quinoline derivatives, including “8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid”, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known and used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid” consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . It also contains a chlorine atom at the 8th position, a carboxylic acid group at the 4th position, and an isopropylphenyl group at the 2nd position .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid” include a molecular formula of C19H16ClNO2 and a molecular weight of 325.8 .Aplicaciones Científicas De Investigación

Crystal Structure and DFT Studies

Research on closely related quinoline compounds reveals the significance of structural and theoretical studies in understanding the properties and potential applications of such molecules. For instance, N-(4-acetylphenyl)quinoline-3-carboxamide was studied for its crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) studies, highlighting the importance of molecular geometry optimizations and theoretical predictions in complementing experimental findings (Polo-Cuadrado et al., 2021).

Synthesis and Structural Characterization

The synthesis and structural characterization of quinoline derivatives, such as aromatic δ-peptides and their helical, quinoline-derived oligoamide foldamers, demonstrate the flexibility of quinoline compounds in forming structured, potentially bioactive molecules. These studies show the potential of quinoline derivatives in designing molecules with specific three-dimensional shapes, which could be essential for drug development and material science (Jiang et al., 2003).

Chelating Ion Exchangers and Metal Extraction

Quinoline-2-carboxylic acids with different substituents have been utilized as chelating ion exchangers, demonstrating their ability to extract metal ions from aqueous solutions. The specificity and efficiency of these compounds in metal ion selectivity and extraction underscore their potential in environmental remediation and recovery of valuable metals (Moberg et al., 1990).

Analytical Reagents for Metal Determination

The application of quinoxaline-2-carboxylic acid and its derivatives in analytical chemistry, specifically for the gravimetric determination of various metal ions, illustrates the potential use of quinoline derivatives as selective and sensitive analytical reagents. This opens up avenues for the development of novel methods for metal analysis in various matrices (Dutt et al., 1968).

Photovoltaic Properties and Device Fabrication

Quinoline derivatives have also been explored for their photovoltaic properties, indicating their potential application in the development of organic-inorganic photodiodes. The synthesis and characterization of quinoline-based films for heterojunction diodes emphasize the role of these compounds in enhancing the performance of photovoltaic devices, suggesting a promising avenue for renewable energy technologies (Zeyada et al., 2016).

Direcciones Futuras

The future directions for “8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid” could involve further exploration of its synthesis protocols and potential applications in the field of industrial and synthetic organic chemistry . Additionally, more research could be conducted to understand its mechanism of action and to evaluate its safety and hazards.

Propiedades

IUPAC Name |

8-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-11(2)12-6-8-13(9-7-12)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQQAQNEDFHGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958745.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2958747.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2958751.png)

![(3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one](/img/structure/B2958758.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2958764.png)

![1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea](/img/structure/B2958768.png)